3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole
Description
3-Chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a chlorine atom and at position 5 with a 4-fluorobenzyl group. The 4H designation indicates that the hydrogen atom resides on the nitrogen at position 4 of the triazole ring. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and antioxidant properties, as highlighted in studies on structurally related triazoles . The chlorine and fluorophenyl substituents are critical for modulating electronic and steric properties, which influence both reactivity and biological interactions .
Properties
IUPAC Name |
3-chloro-5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFVFQCXNSPGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula for 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole is , with a molecular weight of approximately 202.63 g/mol. The structure features a triazole ring substituted with a chlorine atom and a fluorophenyl group.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Recent studies have shown that 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole exhibits significant activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
These results indicate that the compound has a potent effect against both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast.
Anti-inflammatory Activity
Research has demonstrated that compounds in the triazole class can modulate inflammatory responses. A study evaluated the effect of this compound on cytokine release in peripheral blood mononuclear cells (PBMCs).
Key Findings:
- The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6.
- At a concentration of 100 µg/mL, cell viability remained high (94.71% - 96.72%), indicating low toxicity.
This suggests that 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole may serve as an effective anti-inflammatory agent.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In vitro tests have shown that this specific compound can inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies
- Study on Antibacterial Activity : A comprehensive analysis conducted by researchers assessed various triazole derivatives' antibacterial properties. The study highlighted that modifications to the triazole ring can enhance antibacterial efficacy. The compound was among those showing promising results against resistant strains of bacteria .
- Anti-inflammatory Mechanism : A study investigated the anti-inflammatory effects of several triazole derivatives in a model of induced inflammation. Results indicated that compounds similar to 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole significantly reduced edema and cytokine levels .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines including:
- Human Melanoma (IGR39)
- Triple-Negative Breast Cancer (MDA-MB-231)
These findings suggest that the compound may serve as a targeted therapy due to its selectivity towards cancer cells .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity. Triazoles are known for their effectiveness against a range of pathogens:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger.
The mechanism involves disrupting the synthesis of essential cellular components in microorganisms .
Anti-inflammatory Effects
Triazole derivatives have been studied for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation in various conditions.
Pesticide Development
The triazole class is significant in agricultural chemistry due to its role in developing fungicides and herbicides. The compound's structure allows it to be effective in controlling fungal pathogens in crops while exhibiting low toxicity to mammals. This makes it a candidate for developing safer agrochemicals that can enhance crop yield and protect against diseases .
Polymer Chemistry
Triazoles are utilized in synthesizing polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Comparisons
Substituent Effects on Bioactivity Chlorine vs. Amino Groups: Replacement of Cl with NH₂ (e.g., in the anticonvulsant compound from ) enhances CNS activity, likely due to improved hydrogen bonding with biological targets . Fluorophenyl vs.
Pharmacological Profiles Anticonvulsant Activity: The 3-amino-substituted triazole in showed ED₅₀ = 1.4 mg/kg, comparable to diazepam (ED₅₀ = 1.2 mg/kg), suggesting that electron-donating groups (NH₂) at position 3 favor GABAergic interactions . Antioxidant Activity: Thiol-containing triazoles (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit radical scavenging activity exceeding BHA/BHT, attributed to the –SH group’s redox activity .
Structural and Crystallographic Insights
- Isostructural Derivatives : Compounds 4 and 5 in and are isostructural chloro/bromo derivatives with nearly identical conformations but distinct halogen-dependent crystal packing. This highlights the role of halogens in intermolecular interactions (e.g., halogen bonding) without altering core bioactivity .
- Planarity and Conformation : The target compound’s fluorophenyl group is likely perpendicular to the triazole plane, similar to analogues in , which may influence binding to hydrophobic enzyme pockets .
Synthetic Methodologies
- Alkylation and Cyclization : Many analogues (e.g., antimicrobial triazoles in ) are synthesized via nucleophilic substitution or cyclization of hydrazine derivatives, a common route for 1,2,4-triazoles .
- Microwave-Assisted Synthesis : highlights efficient synthesis of triazoles under microwave conditions (165°C, 12.2 bar), improving yields for complex derivatives .
Research Findings and Implications
- Antimicrobial Potential: Triazoles with sulfur-containing substituents (e.g., –SCH₃, –SAr) exhibit enhanced antimicrobial activity, as seen in , where compounds achieved >90% inhibition of Candida albicans at 0.01% concentration .
- QSAR Insights : demonstrates that electron-withdrawing groups (e.g., Cl, CF₃) increase antimicrobial potency by raising ΣQ (total atomic charge) and lowering ΔE₁ (HOMO-LUMO gap), facilitating electron transfer to microbial targets .
- Therapeutic Limitations: While halogenated triazoles show promise, their metabolic stability and toxicity profiles require further optimization.
Preparation Methods
General Synthetic Strategies for 1,2,4-Triazoles
1,2,4-Triazoles are typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or nitrile precursors. The literature reveals several key routes relevant to preparing substituted 1,2,4-triazoles:
Cyclization of hydrazine derivatives with nitriles or acyl hydrazides: Reaction of aryl nitriles with hydrazine hydrate to form aryl hydrazines, followed by cyclization with reagents like acetic anhydride or phosphorus oxychloride to form the triazole ring.
From thiosemicarbazides and related intermediates: Several methods involve condensation and cyclization of thiosemicarbazides or hydrazides with carbon disulfide or other reagents to yield substituted triazoles.
One-pot syntheses: Some protocols allow one-pot reactions combining acyl hydrazides and amides to yield substituted triazoles efficiently.
Specific Preparation Methods for 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole
While direct literature on this exact compound is limited, preparation can be inferred from closely related compounds such as 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole and other 5-substituted phenyl triazoles:
Cyclization from 4-fluorobenzyl hydrazine precursors
Step 1: Synthesis of 4-fluorobenzyl hydrazine
Starting from 4-fluorobenzyl halide or nitrile, reaction with hydrazine hydrate generates 4-fluorobenzyl hydrazine intermediates.Step 2: Cyclization with chlorinating agents
The hydrazine intermediate is reacted with reagents such as phosphorus oxychloride or acetic anhydride under controlled temperature to induce cyclization and chlorination at position 3 of the triazole ring, yielding 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole.Reaction conditions:
Typical solvents include ethanol or acetonitrile. Temperature control is critical, often maintained between 50-100°C to optimize yield and selectivity.
Alternative approach via thiosemicarbazide intermediates
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, acetonitrile | Polar solvents facilitate cyclization |
| Temperature | 50–100°C | Controlled heating to avoid side reactions |
| Reagents | Hydrazine hydrate, phosphorus oxychloride, acetic anhydride | Key for cyclization and chlorination |
| Reaction time | Several hours (2–6 h) | Depends on scale and reagent purity |
| Purification | Recrystallization, chromatography | To isolate pure triazole compound |
Research Findings and Yields
Synthesis of related 3-chloro-5-aryl-4H-1,2,4-triazoles typically achieves moderate to high yields (60–85%) under optimized conditions.
Use of continuous flow reactors in industrial settings improves reaction control and yield reproducibility.
Substituent effects (e.g., fluoro vs. chloro on phenyl ring) influence reaction rates and product stability, with fluorine often enhancing biological activity without compromising synthetic accessibility.
Summary Table of Preparation Routes
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole?
Methodological Answer: Microwave-assisted synthesis is a robust method for triazole derivatives. For analogous compounds, optimal conditions include:
- Temperature : 165°C
- Pressure : 12.2 bar
- Reaction Time : 45 minutes (shorter times reduce yields)
- Catalyst/Solvent : Ethanol with glacial acetic acid as a catalyst (0.001 mol ratio) .
Characterization : Use gas chromatography (Agilent 7890B with MS detector) for reaction completion, followed by ¹H NMR and mass spectrometry for structural confirmation .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Key techniques include:
- ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for fluorophenyl) and triazole protons (δ 8.1–8.3 ppm).
- Elemental Analysis (CHNS) : Verify molecular formula (e.g., C₉H₇ClFN₃).
- Chromatographic Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.6) .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer: Triazole derivatives are screened for antimicrobial activity using:
- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- MIC Determination : Minimum inhibitory concentration (MIC) via broth dilution (e.g., 12.5–50 µg/mL for active compounds) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in ethanol or DMSO.
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
- Refinement : Use SHELXL (R factor < 0.05) for bond-length precision (mean σ(C–C) = 0.005 Å) .
Example : Similar triazoles show planar triazole rings with dihedral angles < 5° to substituents .
Q. How do substituents (e.g., 4-fluorophenyl) influence the compound’s lipophilicity and bioactivity?
Methodological Answer:
- LogP Analysis : Measure octanol-water partitioning (e.g., LogP ≈ 2.8 for fluorophenyl derivatives).
- SAR Studies : Compare with analogs (e.g., 4-chlorophenyl or methoxyphenyl substitutions) to assess:
Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve tautomeric forms?
Methodological Answer:
Q. How to address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Error Analysis : Apply Bevington & Robinson’s statistical methods (e.g., χ² tests) to assess reproducibility .
- Parameter Optimization : Systematically vary temperature (±10°C) and solvent polarity (ethanol vs. DMF) to identify yield outliers .
- Biological Replicates : Use triplicate assays with standardized microbial strains to reduce variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
